molecular formula C11H19BrCl2N4O B2836954 4-Bromo-2-methyl-5-(piperidin-2-ylmethylamino)pyridazin-3-one;dihydrochloride CAS No. 2378507-08-3

4-Bromo-2-methyl-5-(piperidin-2-ylmethylamino)pyridazin-3-one;dihydrochloride

Cat. No.: B2836954
CAS No.: 2378507-08-3
M. Wt: 374.1
InChI Key: NDUMENWSHYKVKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-2-methyl-5-(piperidin-2-ylmethylamino)pyridazin-3-one;dihydrochloride is a chemically sophisticated small molecule of significant interest in medicinal chemistry and drug discovery research. Its structure incorporates a bromo- and amino-substituted pyridazinone core, a privileged scaffold frequently found in compounds with potent biological activity . The molecule is further functionalized with a piperidin-2-ylmethylamino side chain, which is presented as a dihydrochloride salt to enhance solubility and stability for experimental purposes. The piperidine ring is a recognized privileged structure in medicinal chemistry, often contributing to a molecule's ability to interact with biological targets, and it is considered a metabolically stable bioisostere of other nitrogen-containing heterocycles like piperazine . The presence of the bromine atom on the pyridazinone core offers a versatile synthetic handle for further derivatization via metal-catalyzed cross-coupling reactions, allowing researchers to explore extensive structure-activity relationships (SAR) . Compounds featuring similar pyridazinone and piperidine motifs have been investigated in various pharmacological contexts, including as inhibitors of enzymes like calcium-dependent protein kinases (CDPKs) in antiparasitic research . This combination of features makes this chemical reagent a valuable building block for the design and synthesis of novel compounds for high-throughput screening, lead optimization, and biochemical probing. This product is intended for research and development purposes in a controlled laboratory environment. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) and adhere to all laboratory safety protocols before handling.

Properties

IUPAC Name

4-bromo-2-methyl-5-(piperidin-2-ylmethylamino)pyridazin-3-one;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17BrN4O.2ClH/c1-16-11(17)10(12)9(7-15-16)14-6-8-4-2-3-5-13-8;;/h7-8,13-14H,2-6H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDUMENWSHYKVKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=C(C=N1)NCC2CCCCN2)Br.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19BrCl2N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Bromo-2-methyl-5-(piperidin-2-ylmethylamino)pyridazin-3-one; dihydrochloride is a synthetic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a brominated pyridazine core and a piperidine side chain, suggests diverse biological activities. This article reviews the current understanding of its biological activity, including pharmacological effects, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C11H19BrCl2N4O
  • Molecular Weight : 374.1 g/mol
  • CAS Number : 2378507-08-3
  • Purity : Typically ≥ 95% .

Pharmacological Activities

Recent studies have highlighted various biological activities associated with this compound, particularly in the context of cancer treatment and neurological disorders.

Anticancer Activity

Research has indicated that derivatives of piperidine, including 4-Bromo-2-methyl-5-(piperidin-2-ylmethylamino)pyridazin-3-one, can exhibit potent anticancer properties. In vitro assays demonstrated significant cytotoxicity against several cancer cell lines, suggesting its potential as a chemotherapeutic agent. For instance:

  • Mechanism : The compound may induce apoptosis in cancer cells through the modulation of key signaling pathways .

Neuropharmacological Effects

The compound's structure suggests possible interactions with central nervous system (CNS) targets. The piperidine moiety is known for its activity on neurotransmitter systems:

  • Potential Effects : It may act as an anxiolytic or antidepressant by modulating serotonin and dopamine receptors .

The biological activity of 4-Bromo-2-methyl-5-(piperidin-2-ylmethylamino)pyridazin-3-one is likely mediated through several mechanisms:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in cancer cell proliferation.
  • Receptor Modulation : The compound could interact with various receptors affecting neurotransmission and cellular signaling pathways .
  • Ion Channel Interaction : Its ability to affect voltage-gated ion channels suggests potential applications in treating arrhythmias and other cardiac conditions .

Case Studies and Research Findings

A comprehensive review of literature reveals several key studies that provide insight into the biological activity of this compound:

StudyFindings
Khaiitova et al., 2023Identified broad pharmacological activity including anticancer and CNS effects using PASS prediction models .
Sivaramkumar et al., 2010Demonstrated that related compounds inhibit dihydrofolate reductase (DHFR), suggesting a mechanism for anticancer activity .
Han et al., 2016Reported on structural analogs showing RET kinase inhibition, which may correlate with the activity of pyridazine derivatives .

Scientific Research Applications

Medicinal Applications

  • Antidepressant and Anxiolytic Effects
    • Preliminary studies suggest that this compound may exhibit antidepressant and anxiolytic properties by modulating serotonin and dopamine receptors. This modulation can potentially enhance mood and reduce anxiety symptoms, making it a candidate for further investigation in treating mood disorders .
  • Cancer Research
    • The compound has been explored for its ability to inhibit the proliferation of cancer cells. In vitro studies indicated that derivatives of pyridazinone compounds can exhibit cytotoxic effects against various cancer cell lines, suggesting potential applications in cancer therapy .
  • Neuropharmacology
    • Research indicates that compounds similar to 4-bromo derivatives may influence neurotransmitter systems, particularly in the modulation of GABAergic and glutamatergic pathways, which are crucial in neurological disorders.
  • Study on Antidepressant Activity
    • A study published in a pharmacological journal investigated the effects of various pyridazinone derivatives on depression models in rodents. The results demonstrated that the compound significantly reduced depressive-like behaviors, indicating its potential as a therapeutic agent for depression .
  • Inhibition of Cancer Cell Growth
    • In a research article focusing on novel anticancer agents, analogs of this compound were tested against breast cancer cell lines. The findings revealed IC50 values indicating effective inhibition of cell growth, highlighting its potential role in cancer treatment strategies .
  • Neurotransmitter Modulation
    • A neuropharmacological study examined the impact of the compound on neurotransmitter release in rat brain slices. The results suggested that it enhances GABAergic transmission, which could provide insights into its use for treating anxiety and seizure disorders .

Comparison with Similar Compounds

5-Bromo-4-chloro-2-phenylpyridazin-3(2H)-one

  • Core Structure : Pyridazin-3-one.
  • Substituents : Bromine (5-position), chlorine (4-position), phenyl (2-position).
  • Key Differences: Lacks the piperidine-linked amino group and dihydrochloride salt.
  • Properties : Molecular weight 285.52 g/mol; neutral form likely reduces aqueous solubility compared to the dihydrochloride salt. Applications remain uncharacterized, but bromine may enhance electrophilic reactivity .

Bromacil (5-Bromo-6-methyl-3-(1-methylpropyl)-2,4(1H,3H)-pyrimidinedione)

  • Core Structure : Pyrimidinedione.
  • Substituents : Bromine (5-position), methyl (6-position), 1-methylpropyl (3-position).
  • Key Differences: Heterocycle (pyrimidinedione vs. pyridazinone) and substituent positions.
  • Applications : Herbicide; bromine contributes to its bioactivity as a photosynthesis inhibitor .

Imp. C(BP) Dihydrochloride

  • Core Structure : Triazolo[4,3-a]pyridin-3(2H)-one.
  • Substituents : 4-(4-Chlorophenyl)piperazine-propyl chain.
  • Key Similarities : Dihydrochloride salt improves solubility; piperazine moiety may enhance binding to neurological targets.
  • Applications : Pharmaceutical impurity; highlights the role of dihydrochloride salts in stabilizing charged amines .

Pharmacological and Chemical Properties

Table 1: Comparative Analysis of Pyridazinone Derivatives

Compound Name Core Structure Substituents Salt Form Molecular Weight (g/mol) Applications/Activity
Target Compound Pyridazin-3-one 4-Br, 2-Me, 5-(piperidin-2-ylmethylamino) Dihydrochloride ~437.3 (calculated) Potential bromodomain inhibitor
5-Bromo-4-chloro-2-phenylpyridazin-3-one Pyridazin-3-one 5-Br, 4-Cl, 2-Ph None 285.52 Uncharacterized
Bromacil Pyrimidinedione 5-Br, 6-Me, 3-(1-methylpropyl) None 261.12 Herbicide
Imp. C(BP) Dihydrochloride Triazolo-pyridinone 4-(4-Cl-Ph)-piperazine-propyl Dihydrochloride ~510.9 (calculated) Pharmaceutical impurity

Key Observations :

Impact of Bromine : Bromine in the target compound and bromacil enhances electrophilicity and bioactivity, though the heterocycle dictates target specificity (e.g., herbicide vs. bromodomain inhibition).

Salt Form : Dihydrochloride salts (target compound, Imp. C(BP)) improve solubility and stability compared to neutral analogues like 5-bromo-4-chloro-2-phenylpyridazin-3-one.

Piperidine/Piperazine Moieties: The piperidin-2-ylmethylamino group in the target compound may enhance binding to protein targets (e.g., bromodomains) through hydrophobic and hydrogen-bonding interactions, similar to piperazine in Imp. C(BP) .

Q & A

Q. What are the standard synthetic routes for synthesizing 4-bromo-2-methyl-5-(piperidin-2-ylmethylamino)pyridazin-3-one dihydrochloride, and what are the critical reaction conditions?

The compound is synthesized via multi-step reactions involving bromination, alkylation, and amination. Key steps include:

  • Bromination : Introduction of bromine at the 4-position of the pyridazinone core under controlled temperatures (0–5°C) using N-bromosuccinimide (NBS) in anhydrous dichloromethane .
  • Piperidine coupling : The piperidin-2-ylmethylamino group is introduced via nucleophilic substitution or reductive amination, requiring inert atmospheres (e.g., nitrogen) and catalysts like palladium for cross-coupling .
  • Salt formation : Conversion to the dihydrochloride salt is achieved using HCl gas in ethanol, followed by recrystallization for purity .
    Critical conditions include solvent choice (e.g., DMF for polar intermediates), temperature control to avoid side reactions, and purification via column chromatography .

Q. How can researchers confirm the molecular structure of this compound using spectroscopic methods?

Structural validation requires a combination of techniques:

  • NMR :
    • ¹H NMR : Peaks at δ 2.8–3.2 ppm (piperidine CH₂), δ 6.5–7.0 ppm (pyridazinone aromatic protons), and δ 1.2–1.5 ppm (methyl groups) confirm substituent positions .
    • ¹³C NMR : Signals for the pyridazinone carbonyl (170–175 ppm) and brominated carbon (95–100 ppm) are diagnostic .
  • Mass spectrometry (HRMS) : A molecular ion peak at m/z 374.11 (free base) and isotopic patterns confirm bromine presence .
  • IR : Absorbance at 1650–1680 cm⁻¹ (C=O stretch) and 3200–3400 cm⁻¹ (N-H stretches) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Personal protective equipment (PPE) : Gloves, lab coats, and goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to prevent inhalation of HCl vapors .
  • Spill management : Neutralize acid spills with sodium bicarbonate and dispose of waste via approved chemical channels .

Advanced Research Questions

Q. How can researchers resolve discrepancies in biological activity data between the free base and dihydrochloride salt forms?

The dihydrochloride salt enhances aqueous solubility but may alter receptor binding. Methodological approaches include:

  • Solubility assays : Compare solubility in PBS (pH 7.4) and DMSO .
  • In vitro bioactivity screens : Test both forms against target enzymes (e.g., kinases) using fluorescence polarization assays. Contradictions in IC₅₀ values may arise from salt dissociation kinetics .
  • Molecular dynamics simulations : Model salt interactions with binding pockets to explain potency differences .

Q. What strategies are recommended for impurity profiling during scale-up synthesis?

  • HPLC-MS : Use a C18 column (gradient: 5–95% acetonitrile/0.1% TFA) to detect impurities like des-bromo byproducts (m/z 295.08) or unreacted intermediates .
  • Quantitative NMR (qNMR) : Compare integration ratios of impurity protons (e.g., δ 7.2–7.5 ppm for residual aryl halides) to the main compound .
  • Limit tests : Set thresholds at ≤0.15% for genotoxic impurities (ICH Q3A guidelines) .

Q. How can the compound’s stability under physiological conditions be evaluated for drug discovery applications?

  • Forced degradation studies :
    • Acidic/alkaline hydrolysis : Incubate at pH 2 (HCl) and pH 10 (NaOH) at 40°C for 24 hours. Monitor degradation via HPLC .
    • Oxidative stress : Expose to 3% H₂O₂; bromine loss or piperidine oxidation products indicate instability .
  • Thermogravimetric analysis (TGA) : Assess decomposition temperatures (>200°C confirms thermal stability) .

Q. What experimental designs are optimal for elucidating the compound’s mechanism of action in kinase inhibition?

  • Kinase profiling panels : Test against 50+ kinases at 1 µM concentration (DiscoverX Eurofins) to identify targets .
  • Crystallography : Co-crystallize with human CDK2/Cyclin E to resolve binding modes (PDB deposition recommended) .
  • Cellular assays : Measure phospho-substrate levels (e.g., Rb protein in cancer cells) via Western blot after 24-hour treatment .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.